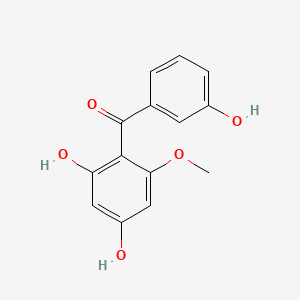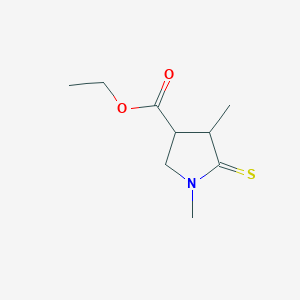
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxy-6-methoxybenzaldehyde with 3-hydroxybenzaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in protecting skin from UV radiation.
Industry: Utilized in the production of sunscreens and other personal care products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV radiation. It acts as a UV filter, protecting the skin by absorbing harmful UV rays and preventing them from penetrating deeper layers. This mechanism involves the excitation of electrons within the molecule, which then dissipate the absorbed energy as heat .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dihydroxyphenyl)(3-hydroxyphenyl)methanone
- (2,6-Dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone
- 2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone
Uniqueness
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which enhances its UV-absorbing properties. This makes it particularly effective as a sunscreen agent compared to other similar compounds .
Properties
CAS No. |
61227-12-1 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2,4-dihydroxy-6-methoxyphenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-12-7-10(16)6-11(17)13(12)14(18)8-3-2-4-9(15)5-8/h2-7,15-17H,1H3 |
InChI Key |
FYFTZNNDIFKLGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=CC(=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)





![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
